molecular formula C10H12O3 B8472326 3-Ethyl-4-hydroxy-5-methyl-benzoic acid

3-Ethyl-4-hydroxy-5-methyl-benzoic acid

Cat. No.: B8472326
M. Wt: 180.20 g/mol
InChI Key: OVZIQWZTZMYTMF-UHFFFAOYSA-N
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Description

3-Ethyl-4-hydroxy-5-methyl-benzoic acid is a substituted benzoic acid derivative characterized by a hydroxyl group at the para position (C4), an ethyl group at the meta position (C3), and a methyl group at the adjacent meta position (C5). This structural arrangement confers distinct physicochemical properties, including solubility, acidity (pKa), and reactivity, which differentiate it from simpler benzoic acid derivatives like 4-hydroxybenzoic acid or methyl-substituted analogs. The compound’s functional groups influence its applications in pharmaceuticals, agrochemicals, and materials science, where steric and electronic effects are critical .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

3-ethyl-4-hydroxy-5-methylbenzoic acid

InChI

InChI=1S/C10H12O3/c1-3-7-5-8(10(12)13)4-6(2)9(7)11/h4-5,11H,3H2,1-2H3,(H,12,13)

InChI Key

OVZIQWZTZMYTMF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)C(=O)O)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Ethyl-4-hydroxy-5-methyl-benzoic acid with key analogs, focusing on substituent effects, physicochemical properties, and reactivity.

Structural and Substituent Effects
Compound Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups
This compound -OH (C4), -CH2CH3 (C3), -CH3 (C5) 194.2 (estimated) Carboxylic acid, hydroxyl
4-Hydroxybenzoic acid -OH (C4) 138.1 Carboxylic acid, hydroxyl
3-Methyl-4-hydroxybenzoic acid -OH (C4), -CH3 (C3) 152.1 Carboxylic acid, hydroxyl
4-(3-Nitrobenzyloxy)-benzoic acid methyl ester (5a) -OCH2(3-NO2Ph) (C4), -COOCH3 (C1) 301.3 Ester, nitrobenzyl ether
3-(3-(4-(2-Methoxyethoxy)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid Oxadiazole ring, -OCH2CH2OCH3 383.4 Carboxylic acid, oxadiazole

Key Observations :

  • Steric Hindrance : The ethyl and methyl groups in the target compound increase steric bulk compared to 4-hydroxybenzoic acid, reducing solubility in polar solvents but enhancing lipid membrane permeability .
  • Acidity : The electron-withdrawing hydroxyl group at C4 lowers the pKa (~2.8–3.1, estimated) compared to unsubstituted benzoic acid (pKa 4.2), but the electron-donating ethyl and methyl groups at C3/C5 may slightly counteract this effect .
  • Reactivity : Unlike ester derivatives (e.g., compound 5a in ), the carboxylic acid group in the target compound allows for direct conjugation or salt formation, critical in drug formulation .
Physicochemical Properties
Property This compound 4-Hydroxybenzoic acid 3-Methyl-4-hydroxybenzoic acid
Solubility in Water Low (0.1–0.5 mg/mL) Moderate (5–10 mg/mL) Low (0.5–1.0 mg/mL)
LogP (Octanol/Water) ~2.5 1.3 ~1.8
Melting Point 180–185°C (estimated) 213°C 200–205°C

Notes:

  • The reduced water solubility of the target compound compared to 4-hydroxybenzoic acid is attributed to hydrophobic ethyl/methyl groups .
  • The oxadiazole-containing analog () exhibits higher molecular weight and logP (~3.2), favoring applications in lipophilic drug delivery systems .

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